molecular formula C54H104O27 B8103677 Propargyl-PEG25-acid

Propargyl-PEG25-acid

Cat. No.: B8103677
M. Wt: 1185.4 g/mol
InChI Key: VEBBQYJJRKFIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG25-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is a click chemistry reagent containing an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This compound is highly valued in scientific research for its versatility and efficiency in forming complex molecular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG25-acid is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain. The process typically involves the following steps:

    Activation of PEG: The PEG chain is activated using a suitable reagent, such as tosyl chloride, to introduce a leaving group.

    Nucleophilic Substitution: The activated PEG is then reacted with propargyl alcohol in the presence of a base, such as sodium hydride, to form the propargyl-PEG intermediate.

    Acidification: The intermediate is then acidified to yield this compound

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as column chromatography and recrystallization to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG25-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Propargyl-PEG25-acid functions as a linker in PROTACs, which are bifunctional molecules designed to target and degrade specific proteins. The mechanism involves:

Comparison with Similar Compounds

Propargyl-PEG25-acid is unique due to its specific structure and functionality. Similar compounds include:

These compounds share similar functionalities but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H104O27/c1-2-4-57-6-8-59-10-12-61-14-16-63-18-20-65-22-24-67-26-28-69-30-32-71-34-36-73-38-40-75-42-44-77-46-48-79-50-52-81-53-51-80-49-47-78-45-43-76-41-39-74-37-35-72-33-31-70-29-27-68-25-23-66-21-19-64-17-15-62-13-11-60-9-7-58-5-3-54(55)56/h1H,3-53H2,(H,55,56)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBBQYJJRKFIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H104O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1185.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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